[4-bromo-2-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] 3,4-dimethoxybenzoate
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Overview
Description
[4-bromo-2-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] 3,4-dimethoxybenzoate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromine atom, a pyridine ring, and a dimethoxybenzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-bromo-2-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] 3,4-dimethoxybenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the pyridine-3-carbonylhydrazine intermediate: This step involves the reaction of pyridine-3-carboxylic acid with hydrazine hydrate under reflux conditions.
Condensation reaction: The intermediate is then reacted with 4-bromo-2-formylphenyl 3,4-dimethoxybenzoate under acidic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[4-bromo-2-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] 3,4-dimethoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of derivatives with different substituents replacing the bromine atom.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, [4-bromo-2-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] 3,4-dimethoxybenzoate is studied for its potential as a biochemical probe. It can interact with specific proteins or enzymes, providing insights into their functions and mechanisms.
Medicine
The compound has potential applications in medicine, particularly in drug discovery and development. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of [4-bromo-2-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] 3,4-dimethoxybenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction or metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
[4-bromo-2-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] 3,4-dimethoxybenzoate: shares similarities with other compounds containing bromine, pyridine, and benzoate groups.
Disilane-bridged architectures: These compounds feature unique intramolecular σ electron delocalization and are used in optoelectronic materials.
1-Benzyl 2-methyl (2S,4R)-4-((4-bromoisoindoline-2-carbonyl)oxy): This compound is part of the Aryl Halide Chemistry Informer Library and is used in complex synthesis.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C22H18BrN3O5 |
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Molecular Weight |
484.3 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] 3,4-dimethoxybenzoate |
InChI |
InChI=1S/C22H18BrN3O5/c1-29-19-7-5-14(11-20(19)30-2)22(28)31-18-8-6-17(23)10-16(18)13-25-26-21(27)15-4-3-9-24-12-15/h3-13H,1-2H3,(H,26,27)/b25-13+ |
InChI Key |
XQQZOFRQLVJYEA-DHRITJCHSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)C3=CN=CC=C3)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)C3=CN=CC=C3)OC |
Origin of Product |
United States |
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